molecular formula C7H9NO4 B13029004 Pyridine-2,6-diyldimethanediol

Pyridine-2,6-diyldimethanediol

Cat. No.: B13029004
M. Wt: 171.15 g/mol
InChI Key: IOKCERDCFONFII-UHFFFAOYSA-N
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Description

Pyridine-2,6-diyldimethanediol (CAS 1195-59-1), also known as 2,6-Pyridinedimethanol, is a heterocyclic compound featuring a pyridine ring substituted with hydroxymethyl (-CH₂OH) groups at the 2 and 6 positions. Its molecular formula is C₇H₉NO₂, and it serves as a versatile ligand in coordination chemistry due to its dual hydroxyl groups, which enable metal chelation and hydrogen bonding . The compound is structurally related to pyridine-2,6-dicarboxamide derivatives but differs in functional groups, leading to distinct chemical and biological properties .

Properties

Molecular Formula

C7H9NO4

Molecular Weight

171.15 g/mol

IUPAC Name

[6-(dihydroxymethyl)pyridin-2-yl]methanediol

InChI

InChI=1S/C7H9NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h1-3,6-7,9-12H

InChI Key

IOKCERDCFONFII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(O)O)C(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of pyridine-2,6-diyldimethanediol typically involves the oxidation of 2,6-dimethylpyridine using potassium permanganate to form 2,6-pyridinedicarboxylic acid. This intermediate is then reduced using a sodium borohydride/iodine system to yield this compound . The reaction conditions are mild, and the process is relatively straightforward, making it suitable for both laboratory and industrial-scale production.

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar routes but may involve optimization of reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Pyridine-2,6-diyldimethanediol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include pyridine derivatives with aldehyde, carboxylic acid, or substituted functional groups .

Mechanism of Action

The mechanism of action of pyridine-2,6-diyldimethanediol involves its interaction with various molecular targets and pathways. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Pyridine-2,6-dicarboxamide Derivatives

Pyridine-2,6-dicarboxamide compounds, such as RR110 (pyridine-2,6-bis-quinolino-dicarboxamide), share the pyridine core but replace hydroxymethyl groups with carboxamide (-CONH₂) functionalities. Key differences include:

Property Pyridine-2,6-diyldimethanediol Pyridine-2,6-dicarboxamide (e.g., RR110)
Functional Groups -CH₂OH -CONH₂
Coordination Sites O-H groups for H-bonding Amide N and O for metal binding
Biological Activity Limited data Stabilizes mRNA G-quadruplexes, represses translation
Applications Ligand for metal ions Nucleic acid modulation, anticancer research

The carboxamide group in RR110 enhances its ability to stabilize RNA G-quadruplexes, suppressing translation, whereas the diol’s hydroxyl groups favor interactions with metal cations like Cu²⁺ and Fe³⁺ .

Furan-2,5-dicarboxamide Derivatives

Furan-based analogs, such as furan-2,5-dicarboxamide, replace the pyridine ring with a furan heterocycle. These compounds exhibit:

  • Reduced Aromaticity : Furan’s lower aromaticity weakens π-π stacking interactions compared to pyridine derivatives.
  • Altered Hydrogen Bonding : The furan oxygen participates in H-bonding, but the diol’s hydroxyl groups offer stronger and more versatile interactions .
  • Biological Relevance : Furan derivatives show antimicrobial activity but lack the metal-chelating efficiency of pyridine-diols .

Substituted Pyridine Methanol Derivatives

Examples include (6-Methoxypyridin-2-yl)-methanol and (5,6-Dimethoxypyridin-2-yl)methanol (). These compounds feature methoxy (-OCH₃) groups alongside hydroxymethyl substituents:

Property This compound (6-Methoxypyridin-2-yl)-methanol
Substituents -CH₂OH at 2,6 positions -CH₂OH at 2, -OCH₃ at 6
Electronic Effects Electron-withdrawing pyridine ring Methoxy group donates electrons
Solubility Moderate in polar solvents Enhanced due to methoxy group

The methoxy group increases electron density on the pyridine ring, altering reactivity and solubility compared to the diol .

(Pyridine-2,6-diyldimethylene)bis(diphenylmethanol)

This structurally complex derivative () features diphenylmethanol units linked via methylene bridges to the pyridine ring. Key distinctions:

  • Supramolecular Interactions : C-H···π interactions dominate crystal packing, unlike the diol’s O-H···N/O H-bonds .
  • Steric Effects : Bulky diphenyl groups hinder metal coordination, limiting its utility in catalysis compared to the smaller diol .

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